300-Fold Difference in Potency Between (4R)- and (4S)-4-Fluoroproline in Thrombin Inhibitors
In a series of tripeptide thrombin inhibitors, the incorporation of (4R)-4-fluoroproline at the P2 position resulted in a 300-fold increase in potency compared to the analog containing (4S)-4-fluoroproline [1]. This substantial difference in inhibitory activity was attributed to the (4R)-isomer's ability to stabilize a proline ring conformation that is preferred for binding within the enzyme's active site [1].
| Evidence Dimension | Inhibitor potency (Ki or IC50) |
|---|---|
| Target Compound Data | Ki (or IC50) for (4R)-isomer (Value not explicitly stated in abstract, but is the basis for the fold-difference) |
| Comparator Or Baseline | (4S)-4-fluoroproline containing analog |
| Quantified Difference | 300-fold difference in potency |
| Conditions | Tripeptide thrombin inhibitors in enzyme inhibition assays |
Why This Matters
This massive, stereochemistry-driven potency difference is critical for medicinal chemistry programs targeting serine proteases, as selecting the wrong isomer would yield a dramatically less effective drug candidate.
- [1] Staas, D. D., Savage, K. L., Homnick, C. F., Tsou, N. N., & Ball, R. G. (2006). Discovery of potent, selective 4-fluoroproline-based thrombin inhibitors with improved metabolic stability. Bioorganic & medicinal chemistry, 14(20), 6900-6916. View Source
